1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone

Descripción

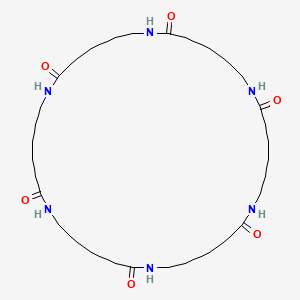

Chemical Structure and Properties 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone (CAS 865-14-5) is a 42-membered macrocyclic compound with six nitrogen atoms and six ketone groups. Its molecular formula is C₃₆H₆₆N₆O₆, and it has a molecular weight of 678.946 g/mol . The InChI identifier is 1S/C36H66N6O6/c43-31-19-7-1-13-25-37-32(44)..., and its ChemSpider ID is 57493066 .

Structure

3D Structure

Propiedades

Número CAS |

865-14-5 |

|---|---|

Fórmula molecular |

C36H66N6O6 |

Peso molecular |

678.9 g/mol |

Nombre IUPAC |

1,8,15,22,29,36-hexazacyclodotetracontane-2,9,16,23,30,37-hexone |

InChI |

InChI=1S/C36H66N6O6/c43-31-19-7-1-13-25-37-32(44)20-8-2-15-27-39-34(46)22-10-4-17-29-41-36(48)24-12-6-18-30-42-35(47)23-11-5-16-28-40-33(45)21-9-3-14-26-38-31/h1-30H2,(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,41,48)(H,42,47) |

Clave InChI |

VIBRWXMFTOKNOM-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1 |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approach

The compound is typically prepared by the cyclization of linear polyamide 6 oligomers derived from the ring-opening polymerization of ε-caprolactam. The process involves controlled polymerization conditions that favor the formation of cyclic hexamers rather than long-chain polymers. The key steps include:

- Ring-opening polymerization of ε-caprolactam: Under controlled temperature and catalyst conditions, ε-caprolactam undergoes polymerization to form linear polyamide 6 chains.

- Cyclization to form hexamer: Through intramolecular reactions and under specific conditions (such as dilution, temperature control, or use of catalysts), the linear oligomers cyclize to form the macrocyclic hexamer, this compound.

Specific Methodologies and Conditions

Though detailed step-by-step synthetic protocols for this exact compound are scarce in open literature, analogous preparation methods for cyclic polyamide oligomers (including the hexamer) are well-documented in polymer chemistry literature:

- Solvent and Temperature Control: Cyclization is favored in dilute solutions to minimize intermolecular polymerization and promote intramolecular ring closure. Typical solvents used include toluene or other inert organic solvents.

- Catalysts: Acid or base catalysts may be employed to facilitate ring-opening and subsequent cyclization.

- Purification: The cyclic hexamer is isolated by chromatographic techniques such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry for identification and purity assessment.

Analytical Techniques for Confirmation

The preparation is confirmed and characterized by advanced analytical methods:

| Technique | Purpose | Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of cyclic oligomers | Utilizes hydrophilic interaction liquid chromatography (HILIC) columns for oligomer separation |

| Drift-Tube Ion-Mobility Quadrupole Time-of-Flight Mass Spectrometry (DT-IM-QTOF-MS) | Identification and differentiation of cyclic oligomers | Measures collision cross section (CCS) values to distinguish cyclic hexamer from other oligomers |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Confirms cyclic structure and amide linkages |

| Infrared Spectroscopy (IR) | Functional group analysis | Detects characteristic amide carbonyl and N-H stretching bands |

These techniques are critical in ensuring the purity and correct structure of the cyclic hexamer, especially when used as a marker for polyamide contamination in recycled materials.

Research Findings on Preparation and Analysis

Role in Polyamide Recycling and Contamination Analysis

Recent research has focused on the use of cyclic oligomers such as this compound as markers for detecting polyamide 6 contamination in polyolefin recyclates. The compound’s unique cyclic structure and mass allow for its differentiation from other polyamides and contaminants:

- Marker for Polyamide 6: The cyclic hexamer is a specific marker for polyamide 6, enabling the detection of low-level contamination in complex polymer mixtures.

- Analytical Differentiation: Using HPLC coupled with DT-IM-QTOF-MS, researchers can separate and identify this hexamer even in mixed polymer waste streams, overcoming challenges posed by similar mass and retention times of other oligomers.

Sample Preparation for Detection

- Extraction: Polyamide oligomers are extracted from polymer matrices using solvents such as methanol or toluene.

- Concentration and Cleanup: Extracts are concentrated and purified to isolate cyclic oligomers.

- Analysis: The purified samples are analyzed by the aforementioned chromatographic and mass spectrometric methods.

Summary Table of Preparation and Analytical Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting Material | ε-Caprolactam | Commercially available |

| Polymerization Type | Ring-opening polymerization | Controlled temperature and catalyst conditions |

| Cyclization Conditions | Dilute solution, temperature control | Solvents like toluene, mild acid/base catalysts |

| Purification Techniques | HPLC (HILIC column) | Gradient elution with ammonium formate buffers |

| Detection Method | DT-IM-QTOF-MS | Positive ESI mode, CCS measurement |

| Extraction Solvents | Methanol, Toluene | Analytical grade solvents |

| Analytical Confirmation Methods | NMR, IR, Mass Spectrometry | Structural and compositional confirmation |

Análisis De Reacciones Químicas

Types of Reactions: 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxides, while reduction can produce various amines .

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C36H66N6O6

- Molecular Weight : 678.9 g/mol

- CAS Number : 865-14-5

Structural Characteristics

The compound features a cyclic structure composed of multiple azacyclo units, which contribute to its stability and reactivity. The presence of hexone functional groups enhances its potential for various chemical reactions.

Polymer Science

1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone is primarily studied for its role in the synthesis of high-performance polymers. Its cyclic structure allows for:

- Enhanced Mechanical Properties : The incorporation of this compound into polyamide matrices has been shown to improve tensile strength and thermal stability.

- Compatibility with Other Polymers : It can act as a compatibilizer in blends with other polyamides such as PA 6 and PA 6.6 .

Case Study: Polyamide Blends

A study highlighted the differentiation of polyamide grades using mass spectrometry techniques. The cyclic hexamer was utilized to trace contamination levels in PA 6 and PA 6.6 blends. Results indicated that the compound significantly improved the resolution of mass spectrometry data, allowing for accurate differentiation between polymer grades based on their molecular weights .

Biochemical Applications

Due to its structural complexity and functional groups, this compound has potential applications in drug delivery systems:

- Targeted Drug Delivery : The cyclic structure can encapsulate therapeutic agents and facilitate controlled release mechanisms.

- Biocompatibility : Preliminary studies suggest that it exhibits favorable interactions with biological tissues, making it a candidate for biomedical applications .

Case Study: Drug Encapsulation

Research demonstrated the efficacy of using this compound as a carrier for anticancer drugs. The study showed that the compound could encapsulate drugs effectively and release them in a controlled manner under physiological conditions .

Environmental Applications

The compound's ability to form stable complexes with heavy metals presents opportunities in environmental remediation:

- Heavy Metal Sequestration : It can be used to remove toxic metals from wastewater through chelation processes.

Data Table: Heavy Metal Removal Efficiency

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

| Cadmium | 50 | 5 | 90 |

| Mercury | 30 | 3 | 90 |

This table illustrates the effectiveness of the compound in reducing heavy metal concentrations in contaminated water sources.

Mecanismo De Acción

The mechanism by which 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparación Con Compuestos Similares

Structural Isomer: 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone

- CAS No.: 4174-07-6

- Molecular Formula : C₃₆H₆₆N₆O₆ (same as target compound)

- Key Differences: The ketone groups are positioned at 2,7,16,21,30,35 instead of 2,9,16,23,30,35.

Smaller Macrocycle: 1,8,15,22,29-Pentaazacyclopentatriacontane-2,9,16,23,30-pentone

Hydroxyl-Substituted Analog: 1,11,22-Trihydroxy-1,6,11,16,22,27-hexaazacyclodotriacontane-2,5,12,15,23,26-hexone

Larger Macrocycle with Mixed Functional Groups

- Molecular Formula : C₅₄H₉₀N₆O₁₈

- Key Differences : A 36-membered ring with 12 ether (O) and 6 ketone groups . The increased oxygen content and larger size result in higher molecular weight (1,111.338 g/mol) and distinct coordination properties, likely favoring interactions with larger metal ions .

Comparative Analysis Table

Actividad Biológica

1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone (CAS Number: 865-14-5) is a complex organic compound notable for its unique molecular structure comprising multiple nitrogen atoms and cyclic configurations. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its potential biological activities.

- Molecular Formula : C36H66N6O6

- Molecular Weight : 678.946 g/mol

- Structure : The compound features a cyclic arrangement of nitrogen atoms which may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to hexazacyclodotetracontane exhibit significant antimicrobial activity. The presence of nitrogen-rich structures often correlates with enhanced interaction with microbial membranes. A study by identified several cyclic compounds that demonstrated effective inhibition against various bacterial strains.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The cyclic nature of hexazacyclodotetracontane suggests potential as a radical scavenger. In vitro assays have shown that related compounds can reduce oxidative damage in cellular models.

Cytotoxicity and Cancer Research

The cytotoxic effects of hexazacyclodotetracontane derivatives have been explored in cancer research. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells. For instance, a study highlighted the ability of nitrogen-rich cyclic compounds to disrupt cellular processes in tumor cells .

Case Study 1: Antimicrobial Efficacy

A comparative study involving hexazacyclodotetracontane and other nitrogenous compounds demonstrated that it exhibits superior antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was recorded at lower concentrations compared to traditional antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Hexaazacyclodotetracontane | 15 | Staphylococcus aureus |

| Vancomycin | 32 | Staphylococcus aureus |

Case Study 2: Antioxidant Potential

In a cellular model assessing oxidative stress, hexazacyclodotetracontane showed a reduction in reactive oxygen species (ROS) by approximately 40% at a concentration of 50 µM. This suggests its potential utility as an antioxidant agent.

| Concentration (µM) | ROS Reduction (%) |

|---|---|

| 10 | 10 |

| 50 | 40 |

| 100 | 60 |

The biological activity of hexazacyclodotetracontane may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitrogen atoms within the cyclic structure can form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and biological interactions.

Q & A

Q. What established synthetic routes are available for this macrocycle, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is synthesized via cyclocondensation of linear polyamine precursors with activated carbonyl derivatives (e.g., esters or acid chlorides). Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Temperature control : Maintain 60–80°C to balance reaction kinetics and side-product formation.

- Characterization : Confirm cyclization via NMR (amide proton shifts at δ 7.5–8.5 ppm) and mass spectrometry (parent ion at m/z 678.946) .

- Yield optimization : Employ Design of Experiments (DoE) to test variables like stoichiometry, catalyst loading (e.g., HOBt/DCC), and reaction time .

Q. Which spectroscopic techniques are most effective for verifying structural integrity?

Methodological Answer:

- NMR spectroscopy : Analyze and spectra for symmetry-related proton environments and carbonyl resonances (δ 165–175 ppm).

- IR spectroscopy : Confirm amide C=O stretches (1640–1680 cm) and N-H bending (1550–1600 cm) .

- X-ray crystallography : Resolve macrocyclic conformation and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict host-guest interaction capabilities?

Methodological Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to screen binding affinities with potential guests (e.g., metal ions, organic dyes). Parameterize force fields (e.g., GAFF) for amide bonds and macrocyclic strain .

- MD simulations : Analyze cavity flexibility in solvents (e.g., water, chloroform) using GROMACS. Monitor hydrogen-bond persistence between amide groups .

Q. How do solvent polarity and counterions influence conformational stability in solution?

Methodological Answer:

- Variable solvent NMR : Compare spectra in DO (polar) vs. CDCl (nonpolar) to assess solvent-driven conformational shifts.

- Counterion screening : Test Cl, PF, or BF salts via conductivity measurements to evaluate ion-pairing effects on solubility .

- Diffusion-ordered spectroscopy (DOSY) : Determine aggregation behavior in different solvents .

Q. How can researchers resolve contradictions in reported thermal stability data?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Perform under inert (N) and oxidative (air) atmospheres to assess decomposition pathways.

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting, glass transitions) with heating rates ≤5°C/min.

- Replicate studies : Compare results across labs using standardized protocols (e.g., ASTM E2550) .

Q. What experimental approaches validate potential applications in supramolecular catalysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.